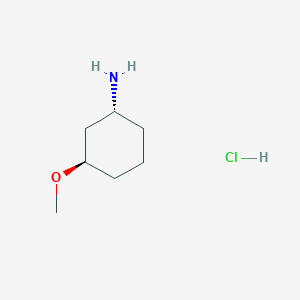
trans-3-Methoxycyclohexanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-3-Methoxycyclohexanamine;hydrochloride: is a chemical compound with the molecular formula C7H16ClNO and a molecular weight of 165.66 g/mol . It is a derivative of cyclohexanamine, where a methoxy group is attached to the third carbon in the cyclohexane ring, and it is present as a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Methoxycyclohexanamine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone.
Methoxylation: Cyclohexanone undergoes methoxylation to introduce the methoxy group at the third carbon.
Amination: The methoxycyclohexanone is then subjected to reductive amination to introduce the amine group.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Optimized Conditions: Control of temperature, pressure, and pH to maximize yield.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: trans-3-Methoxycyclohexanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed.
Major Products:
Oxidation: Formation of methoxycyclohexanone or methoxycyclohexanol.
Reduction: Formation of N-methyl or N-ethyl derivatives.
Substitution: Formation of substituted cyclohexanamines.
Scientific Research Applications
trans-3-Methoxycyclohexanamine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of trans-3-Methoxycyclohexanamine;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with receptors or enzymes in biological systems.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions
Comparison with Similar Compounds
- trans-4-Methylcyclohexylamine hydrochloride
- trans-3-Cyanocyclohexylamine hydrochloride
- trans-4-Methoxycyclohexanamine hydrochloride
Comparison:
- Structural Differences: The position and type of substituents on the cyclohexane ring vary among these compounds.
- Unique Properties: trans-3-Methoxycyclohexanamine;hydrochloride is unique due to its specific methoxy substitution, which influences its reactivity and biological activity .
Properties
Molecular Formula |
C7H16ClNO |
|---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
(1R,3R)-3-methoxycyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-9-7-4-2-3-6(8)5-7;/h6-7H,2-5,8H2,1H3;1H/t6-,7-;/m1./s1 |
InChI Key |
VUHNATIEYBXEGU-ZJLYAJKPSA-N |
Isomeric SMILES |
CO[C@@H]1CCC[C@H](C1)N.Cl |
Canonical SMILES |
COC1CCCC(C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-N-[(1R)-1-(4-methoxyphenyl)ethyl]-8-azaspiro[4.5]decan-1-amine](/img/structure/B12272502.png)
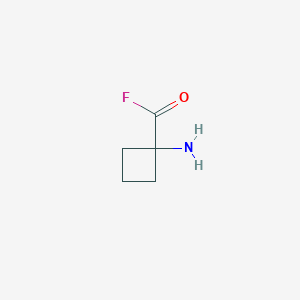

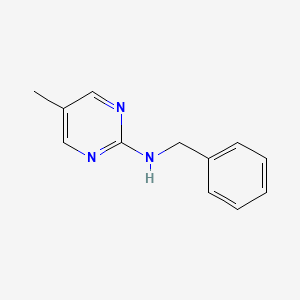
![5-bromo-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B12272537.png)
![5-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-carboxamide](/img/structure/B12272539.png)
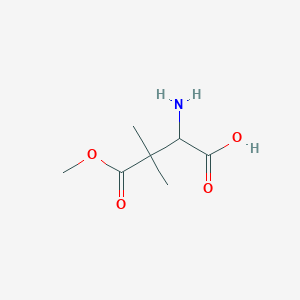
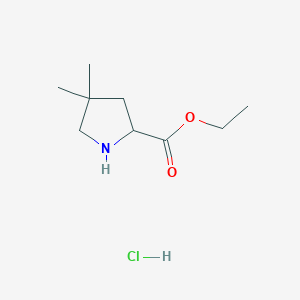
![5-Chloro-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B12272557.png)
![(1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonane](/img/structure/B12272565.png)
![4-[3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile](/img/structure/B12272568.png)
![4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B12272581.png)
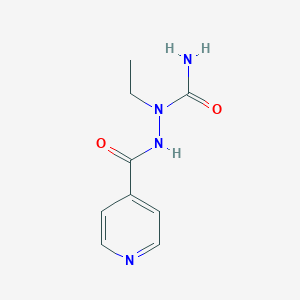
![3-({1-[(3-Fluorophenyl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12272601.png)
